4-bromo-N-(4-tert-butylphenyl)benzamide
Description
4-Bromo-N-(4-tert-butylphenyl)benzamide (CAS: 746613-29-6) is a benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 4-tert-butyl-substituted aniline. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk, which influences its physicochemical properties, such as solubility and crystallinity .
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-bromo-N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(18)9-5-12/h4-11H,1-3H3,(H,19,20) |
InChI Key |
LPJHMQMLEORJPY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
4-Bromo-N-(2-Nitrophenyl)Benzamide
- Substituent : A nitro group at the ortho position of the aniline ring.
- Structural Features : Crystallographic studies reveal two distinct molecules (A and B) per asymmetric unit, with bond angles and lengths influenced by the nitro group’s electron-withdrawing nature .
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
- Contrast : Unlike the tert-butyl group, the nitro group enhances electrophilicity but reduces steric hindrance.
4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives
- Substituent : Methoxy groups at the 3,5 positions of the aniline ring.
- Biological Activity : Derivatives such as compound C9 exhibit potent FGFR1 inhibition, suppressing NSCLC cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM) .
- Synthesis : Yields range from 39.1% to 77.8%, with methoxy groups improving electron density for receptor binding .
- Contrast : Methoxy groups enhance solubility and electronic interactions compared to the hydrophobic tert-butyl group.
4-Bromo-N-(Dimethylcarbamothioyl)Benzamide
- Substituent : A thiourea (-NH-C(S)-N(CH₃)₂) group.
- Applications : Forms stable metal complexes (e.g., Cu(II), Ni(II)) due to sulfur’s coordination capacity .
- Contrast : The tert-butyl derivative lacks thiourea’s metal-binding functionality but offers greater steric protection against enzymatic degradation.
Steric and Electronic Effects
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
